(4-Chlorobenzyl)hydrazine acetate

Description

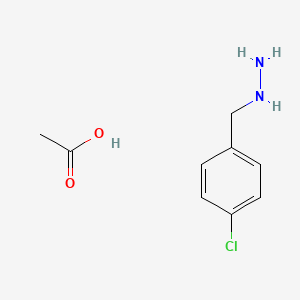

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13ClN2O2 |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

acetic acid;(4-chlorophenyl)methylhydrazine |

InChI |

InChI=1S/C7H9ClN2.C2H4O2/c8-7-3-1-6(2-4-7)5-10-9;1-2(3)4/h1-4,10H,5,9H2;1H3,(H,3,4) |

InChI Key |

INYAWQDAJXWQRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1CNN)Cl |

Origin of Product |

United States |

Preparation Methods

Diazotization of 4-Chloroaniline

The process begins with diazotization of 4-chloroaniline under acidic conditions. In a procedure analogous to the synthesis of 4-chlorophenylhydrazine hydrochloride, 4-chloroaniline is dissolved in hydrochloric acid and cooled to 5–10°C. A 20% sodium nitrite solution is added dropwise to form the diazonium salt, confirmed by starch-iodide paper testing.

Reduction with Ammonium Sulfite

The diazonium salt is reduced using ammonium sulfite aqueous solution at 50–60°C for 3–4 hours. This step replaces traditional sodium sulfite to avoid caking and improves reaction homogeneity. The resulting hydrazine intermediate is then treated with 20% hydrochloric acid to precipitate the hydrochloride salt. For (4-Chlorobenzyl)hydrazine acetate, substituting hydrochloric acid with acetic acid during the acidification step yields the acetate salt.

Key Parameters

- Temperature: 50–70°C during acidification

- Yield: ~86% (based on analogous hydrazine hydrochloride synthesis)

- Purity: >99% after recrystallization from ethanol

Nucleophilic Substitution Route

Reaction of 4-Chlorobenzyl Halides with Hydrazine Hydrate

A direct method involves reacting 4-chlorobenzyl chloride or bromide with excess hydrazine hydrate. This one-pot reaction, conducted in ethanol under reflux (70°C, 2–4 hours), proceeds via nucleophilic displacement of the halide by hydrazine.

Reaction Conditions

Acetylation with Acetic Acid

The free base of (4-chlorobenzyl)hydrazine is treated with glacial acetic acid in ethanol to form the acetate salt. Stirring at room temperature for 1 hour followed by solvent evaporation yields the product as a crystalline solid.

Optimization Notes

- Excess acetic acid ensures complete salt formation.

- Recrystallization from ethanol/water (1:1) enhances purity to >98%.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Purity |

|---|---|---|---|---|

| Diazotization | 4-Chloroaniline | NaNO₂, (NH₄)₂SO₃, HCl | 86.8% | 99.2% |

| Nucleophilic | 4-Chlorobenzyl Cl | N₂H₄·H₂O, CH₃COOH | 73–90% | 98–99% |

The diazotization route offers higher yields but requires stringent temperature control. In contrast, the nucleophilic method is simpler but may generate impurities if halide displacement is incomplete.

Scalability and Industrial Considerations

Industrial production favors the diazotization-reduction approach due to its compatibility with continuous flow systems. However, ammonium sulfite must be freshly prepared to prevent oxidation. For small-scale synthesis, the nucleophilic route is preferred, as demonstrated in the synthesis of sulfonyl hydrazides, where similar intermediates are isolated via vacuum filtration.

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Diazotization and Reduction

A plausible synthesis route involves the diazotization of 4-chloroaniline followed by reduction. For example, 4-chlorophenylhydrazine hydrochloride is prepared by reacting 4-chloroaniline with sodium nitrite under acidic conditions, forming a diazonium salt, followed by reduction with ammonium sulfite . To obtain the acetate salt, acetic acid could replace hydrochloric acid during the acidification step.

Key Steps :

-

Diazotization : 4-chloroaniline reacts with sodium nitrite in acidic conditions (5–10°C).

-

Reduction : The diazonium salt is reduced with ammonium sulfite at 50–60°C.

-

Acidification : Hydrochloric acid is replaced with acetic acid to yield the acetate salt.

Reaction with Carbonyl Compounds

Hydrazine derivatives can react with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazides or hydrazones. For instance, 4-chlorobenzoyl chloride reacts with hydrazine hydrate to yield 4-chlorobenzohydrazide . A similar reaction with (4-Chlorobenzyl)hydrazine acetate could produce substituted hydrazides.

Example Reaction :

Multi-component Reactions

In catalyst-free pseudo-six-component reactions, hydrazine hydrate, aldehydes, and other components form complex heterocycles. For example, hydrazine hydrate reacts with ethyl acetoacetate and 4-chlorobenzaldehyde in water to yield tetrahydrodipyrazolopyridines . this compound could participate in analogous reactions, forming fused-ring systems.

Conditions :

| Solvent | Temperature | Time (min) | Yield (%) |

|---|---|---|---|

| Water | Reflux | 60 | 53 |

| Water | Room temp | 45 | 98 |

Hydrazone Formation

Hydrazines readily form hydrazones with ketones or aldehydes. For example, hydrazine derivatives react under visible light to yield hydrazones via cyclocondensation . this compound could undergo similar condensation, as shown below:

Cyclization Reactions

Under acidic or basic conditions, hydrazine derivatives can cyclize to form heterocycles. For instance, Ugi tetrazole reactions involving hydrazine yield cyclic products like 7-aminotetrazolopyrazinones . Similar cyclization of this compound under acidic conditions may produce fused heterocycles.

Optimization of Reaction Conditions

From studies on similar hydrazine derivatives, reaction yields depend on solvent and temperature. For example, a pseudo-six-component reaction in water at room temperature achieved 98% yield, while reflux conditions yielded 53% .

Table 1: Reaction Conditions for Multi-component Reactions

| Entry | Solvent | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|

| 3 | H₂O | Reflux | 60 | 53 |

| 4 | H₂O | Room temp | 45 | 98 |

Antifungal Activity

Hydrazine derivatives, such as 4-chlorophenyl hydrazine, exhibit potent antifungal activity against Candida albicans. For example, Hyd.Cl (a chlorinated derivative) showed an MIC of 5.6 µg/mL . this compound may demonstrate similar biological activity due to structural similarity.

Anticancer Potential

Hydrazine-based compounds, including triazole derivatives, have shown kinase inhibition. For instance, quinazolinone hydrazide triazoles inhibited MET kinase activity, with IC₅₀ values as low as 8.6 µM . Further studies could explore the anticancer efficacy of this compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of hydrazine derivatives, including (4-Chlorobenzyl)hydrazine acetate, in anticancer therapies. For instance, certain hydrazine-based compounds have been shown to inhibit key kinases involved in cancer progression. A notable example is the derivative N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which demonstrated significant inhibitory effects on glioblastoma cells by targeting the AKT2/PKBβ signaling pathway, a critical oncogenic pathway in glioma .

| Compound | Target | Activity | Reference |

|---|---|---|---|

| N-(4-chlorophenyl) pyrano[2,3-c]pyrazole | AKT2/PKBβ | Low micromolar inhibition |

Antifungal Properties

Hydrazine derivatives have also been studied for their antifungal properties. Compounds similar to this compound have exhibited significant antifungal activity against Candida albicans and other drug-resistant strains. These compounds disrupt fungal cell membranes and demonstrate low toxicity towards human cells, making them promising candidates for antifungal therapies .

Fungicides

The application of this compound as a fungicide has been explored in agricultural settings. Research indicates that hydrazine derivatives can effectively combat fungal pathogens that threaten crop yields. The efficacy of these compounds is attributed to their ability to penetrate fungal cell walls and induce oxidative stress, leading to cell death .

Case Study 1: Anticancer Screening

A study involving a series of hydrazine derivatives demonstrated that one particular compound exhibited potent growth inhibitory properties against glioblastoma stem cells while being less toxic to non-cancerous cells. This highlights the selective action of this compound derivatives in targeting cancer cells specifically .

Case Study 2: Agricultural Field Trials

Field trials conducted with hydrazine-based fungicides showed promising results in controlling plant pathogens, leading to improved crop yields. The trials indicated that these compounds could serve as effective alternatives to conventional fungicides, reducing reliance on harmful chemicals .

Mechanism of Action

The mechanism of action of (4-Chlorobenzyl)hydrazine acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and result in the compound’s observed biological effects.

Comparison with Similar Compounds

Key Structural Features

- (4-Chlorobenzyl)hydrazine acetate : Contains a chlorobenzyl group, hydrazine, and acetate. The acetate enhances solubility and stabilizes the hydrazine moiety.

- Analog 1: (E)-N'-(4-Chlorobenzylidene)-2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio) acetohydrazide (4a) Features a 4-chlorobenzylidene group, a fluorophenyl ring, and a thioether linkage. Synthesized via reflux with ethanol and acetic acid, suggesting similar reaction conditions to acetate derivatives .

- Analog 2 : 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carbohydrazide

Physicochemical Properties

Biological Activity

(4-Chlorobenzyl)hydrazine acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including data from various studies, mechanisms of action, and comparative analyses with similar compounds.

This compound is characterized by the presence of a chlorobenzyl group and an acetate moiety. This structure contributes to its unique reactivity and biological profile. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of different derivatives with potentially varied biological activities .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. For instance, a study indicated that derivatives of hydrazine compounds exhibited significant antibacterial effects, suggesting that this compound may also possess similar properties .

Anticancer Properties

The anticancer potential of this compound has been explored in various research contexts. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines, particularly those associated with lung cancer. The mechanism appears to involve the compound's interaction with specific molecular targets, leading to apoptosis in cancer cells. For example, a related study found that hydrazine derivatives showed significant inhibitory effects on MET kinase activity, which is crucial in cancer proliferation .

Case Study: Cytotoxicity Evaluation

A notable case study involved evaluating the cytotoxic effects of this compound on HeLa and MCF-7 cell lines using MTT assays. The results indicated an IC50 value of approximately 29 μM against HeLa cells, highlighting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with amino acid residues in proteins. This interaction can lead to the inhibition or modulation of enzyme activities involved in various biochemical pathways. The hydrazine moiety plays a critical role in these interactions, making it a target for further investigation in drug design .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| (4-Chlorobenzyl)hydrazine | Moderate | Significant | Potential therapeutic agent |

| (4-Chlorobenzyl)amine | Weak | Moderate | Less effective than acetate |

| (4-Chlorobenzyl)alcohol | Weak | Low | Limited biological activity |

This table illustrates that while similar compounds exist, this compound exhibits enhanced biological activity due to its unique functional groups .

Q & A

Q. What are the optimized synthetic routes for (4-chlorobenzyl)hydrazine acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via hydrazinolysis of 4-chlorobenzyl chloride or its derivatives. A common method involves refluxing 4-chlorobenzyl chloride with hydrazine hydrate in ethanol, followed by acetylation using acetic anhydride or sodium acetate under controlled pH. For example:

- Step 1 : Hydrazine hydrate (1.2 eq) reacts with 4-chlorobenzyl chloride in ethanol at 80°C for 6–8 hours to form (4-chlorobenzyl)hydrazine .

- Step 2 : Acetylation is achieved using acetic anhydride (1.5 eq) in the presence of sodium acetate as a catalyst, yielding the acetate salt with >85% purity after recrystallization .

Critical parameters include temperature control (80–100°C), stoichiometric excess of hydrazine, and inert atmosphere to prevent oxidation .

Q. How is this compound characterized structurally and spectroscopically?

Key characterization methods:

- FT-IR : Peaks at ~3309–3205 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O of acetate), and 839 cm⁻¹ (C-Cl stretch) confirm functional groups .

- NMR : ¹H NMR shows a singlet at δ 2.1 ppm (acetate CH₃), δ 4.2 ppm (CH₂ of benzyl group), and aromatic protons at δ 7.3–7.5 ppm. ¹³C NMR confirms the acetate carbonyl at δ 170–175 ppm .

- Elemental Analysis : Matches theoretical values for C₉H₁₁ClN₂O₂ (C: 48.55%, H: 4.98%, N: 12.58%) .

Q. What safety protocols are essential for handling this compound?

The compound is classified as a toxic solid (UN 2811) under transport regulations. Key safety measures:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Store in airtight containers away from oxidizers and moisture.

- Dispose via neutralization with dilute acetic acid or incineration in approved facilities .

Advanced Research Questions

Q. How does this compound decompose thermally, and what intermediates form?

Thermogravimetric analysis (TGA) reveals a three-step decomposition pathway:

Step 1 (150–200°C) : Loss of hydrazine (Δm ≈ 18%), forming (4-chlorobenzyl)acetate.

Step 2 (275–385°C) : Exothermic decomposition of acetate to 4-chlorobenzyl radical and CO₂.

Step 3 (>400°C) : Residual carbonization to chlorinated aromatic char.

Decomposition kinetics align with metal acetate hydrazine complexes, where lower oxide formation temperatures (vs. hydrates) suggest catalytic effects from hydrazine ligands .

Q. Can this compound enhance electrochemical sensing platforms for hydrazine detection?

Yes. When integrated into cellulose acetate nanocomposites, it improves sensitivity via:

- Electron transfer : The –NH–NH₂ group undergoes irreversible oxidation at +0.4 V (vs. Ag/AgCl) with a 4-electron transfer mechanism, detectable via linear sweep voltammetry (LSV) .

- Nanofiber immobilization : Electrospinning with cellulose acetate produces fibers (300–400 nm diameter) that selectively adsorb hydrazine vapor, enabling detection limits of 0.02% w/v .

Q. What role does this compound play in catalytic cycloreversion reactions?

Computational studies show hydrazine derivatives lower activation barriers in ring-opening metathesis. For example:

Q. How do coordination complexes of this compound with transition metals influence their reactivity?

Metal acetate hydrazines (M = Mn, Co, Ni) synthesized via:

exhibit distinct properties:

- Magnetic behavior : Mn and Co complexes show paramagnetism (μeff = 5.2–5.9 BM).

- Thermal stability : Decomposition to metal oxides at 275–385°C, lower than pure acetates due to ligand destabilization .

Methodological Considerations

- Contradictions in analytical data : IR spectra for similar hydrazides vary in NH stretch regions (3200–3300 cm⁻¹ vs. 3100–3250 cm⁻¹), likely due to hydrogen bonding differences in crystal packing .

- Alternative synthetic routes : Microwave-assisted synthesis reduces reaction time from 8 hours to 20 minutes but requires precise temperature control to avoid byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.